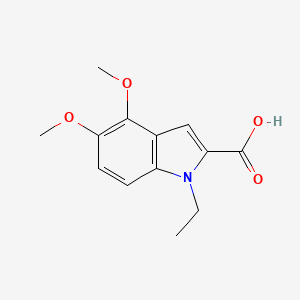

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Description

The exact mass of the compound 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is 249.10010796 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4,5-dimethoxyindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-14-9-5-6-11(17-2)12(18-3)8(9)7-10(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVJDOPBXMDLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS 1228747-85-0): A Privileged Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold"—a structural motif capable of binding to multiple, diverse biological targets with high affinity. Among its highly functionalized derivatives, 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS 1228747-85-0) stands out as a uniquely versatile building block.

Unlike simple indoles, this specific molecule is pre-engineered with a precise combination of steric and electronic modifiers. The 4,5-dimethoxy substitution creates an electron-rich aromatic core, the N-ethyl group provides a calibrated lipophilic anchor, and the 2-carboxylic acid serves as a critical handle for both synthetic derivatization and direct target engagement (such as metal chelation). This technical guide explores the physicochemical rationale, mechanistic applications, and self-validating synthetic workflows for utilizing this compound in advanced drug discovery campaigns.

Physicochemical Profiling & Structural Rationale

The pharmacological utility of CAS 1228747-85-0 is not accidental; it is a direct consequence of its highly deliberate substitution pattern. As an Application Scientist, it is critical to understand the causality behind these functional groups when designing structure-activity relationship (SAR) studies.

-

2-Carboxylic Acid: This moiety is the primary pharmacophore in many target interactions. It is essential for chelating divalent cations (e.g., Mg²⁺) in metalloenzymes or forming robust salt bridges with basic amino acid residues (Arginine/Lysine) in G-protein coupled receptors (GPCRs).

-

4,5-Dimethoxy Groups: These electron-donating groups significantly increase the electron density of the indole π-system, enhancing its ability to participate in π-π stacking and cation-π interactions within receptor binding pockets. Furthermore, the oxygen atoms serve as strategic hydrogen-bond acceptors.

-

1-Ethyl Group: Replacing a standard N-methyl group with an N-ethyl group slightly increases the molecule's lipophilicity and steric bulk. This modification is often causally linked to improved anchoring in deep, hydrophobic sub-pockets of target proteins, preventing solvent displacement and increasing target residence time.

Quantitative Data Summary

The baseline physicochemical properties of this scaffold make it an ideal starting point for fragment-based or combinatorial drug design, leaving ample molecular weight "budget" for downstream functionalization while adhering to Lipinski's Rule of 5.

Table 1: Physicochemical Parameters of CAS 1228747-85-0

| Parameter | Value | Pharmacological Rationale & Causality |

| Molecular Weight | 249.26 g/mol | Highly ligand-efficient; allows the addition of complex R-groups without exceeding the 500 Da limit for oral bioavailability. |

| LogP (est.) | 2.38 | Optimal baseline lipophilicity. Ensures membrane permeability while minimizing non-specific protein binding. |

| TPSA | 60.69 Ų | Excellent for oral absorption. Leaves a ~30 Ų buffer if blood-brain barrier (BBB) penetration is desired in the final drug candidate. |

| H-Bond Donors | 1 | Limited to the carboxylic acid OH. Minimizes desolvation penalties during receptor binding. |

| H-Bond Acceptors | 4 | Provided by the methoxy and carboxylate oxygens, enabling multiple directional interactions with the target. |

Mechanistic Applications in Drug Discovery

The 1H-indole-2-carboxylic acid core has been extensively validated across multiple therapeutic areas. The specific electronic and steric profile of the 1-ethyl-4,5-dimethoxy variant makes it particularly suited for the following advanced applications.

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

HIV-1 integrase is a critical viral enzyme responsible for inserting viral DNA into the host genome. The active site of this enzyme relies on two essential Mg²⁺ ions. Recent studies have demonstrated that the indole-2-carboxylic acid scaffold is a highly potent INSTI pharmacophore. The C2 carboxyl group, working in tandem with the indole core, effectively chelates the Mg²⁺ ions, while the substituted indole ring occupies the adjacent hydrophobic cavity . The 1-ethyl group of CAS 1228747-85-0 provides the exact steric bulk needed to displace ordered water molecules in this cavity, driving a favorable entropic shift upon binding.

CysLT1 Receptor Antagonism (Asthma & Inflammation)

Cysteinyl leukotriene receptor 1 (CysLT1) is a primary target for managing asthma and allergic rhinitis. Research has identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of highly selective CysLT1 antagonists . In this context, the carboxylic acid forms a critical salt bridge with Arg104 in the GPCR transmembrane domain, while the electron-rich 4,5-dimethoxy core engages in π-π interactions with surrounding aromatic residues (e.g., Tyr108).

Targeted Oncology (Bcl-2/Mcl-1 Inhibition)

In oncology, indole derivatives are frequently utilized to target anti-apoptotic proteins like Bcl-2 and Mcl-1, which are overexpressed in various malignancies . The rigid, planar nature of the indole core allows it to intercalate into the BH3-binding groove of these proteins, initiating apoptosis in drug-resistant cancer cell lines.

Fig 1: Pharmacophore mapping of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid to key targets.

Experimental Workflows & Self-Validating Protocols

To leverage CAS 1228747-85-0 in a High-Throughput Screening (HTS) campaign, researchers typically convert the 2-carboxylic acid into a diverse library of 2-carboxamides. The following protocol is engineered as a self-validating system , ensuring that synthetic integrity is proven before biological resources are expended.

Protocol: High-Yield Amide Coupling for Library Generation

Causality of Reagent Selection:

-

Coupling Agent (HATU): Selected over standard EDC/HOBt. The electron-rich 4,5-dimethoxyindole core stabilizes the carboxylate, reducing its electrophilicity. HATU overcomes this by ensuring the rapid formation of a highly reactive 7-azabenzotriazole active ester.

-

Base (DIPEA): A sterically hindered, non-nucleophilic base is required to efficiently deprotonate both the carboxylic acid and the incoming amine hydrochloride salts without causing unwanted side reactions at the active ester.

-

Solvent (Anhydrous DMF): Ensures complete solubilization of the polar starting materials and stabilizes the polar transition states during the amidation event.

Step-by-Step Methodology:

-

Scaffold Activation: Dissolve 1.0 equivalent of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration. Add 1.5 eq of DIPEA, followed by 1.2 eq of HATU. Stir at room temperature under N₂ for 15 minutes.

-

Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot for UPLC-MS analysis. Proceed to step 2 only when >95% conversion to the active ester intermediate is confirmed.

-

-

Amine Coupling: Add 1.2 eq of the target primary or secondary amine. Stir the reaction mixture for 2–4 hours at room temperature.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to thoroughly remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄.

-

Purification & Final QC: Concentrate the organic layer under reduced pressure. Purify the crude product via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

-

Self-Validation Checkpoint 2: Retain only fractions demonstrating >95% purity by UPLC-MS. Confirm structural integrity via ¹H-NMR, specifically verifying the disappearance of the broad carboxylic acid -OH singlet (~12 ppm) and the appearance of the new amide -NH proton.

-

Fig 2: Self-validating synthetic workflow for indole-2-carboxamide library generation.

References

-

Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules, MDPI (2023) URL: [Link]

-

Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists Source: ACS Medicinal Chemistry Letters, National Center for Biotechnology Information / PMC (2016) URL: [Link]

-

Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules, MDPI (2024) URL: [Link]

The Strategic Application of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid in Modern Drug Discovery

Executive Summary

Indole-2-carboxylic acids represent a highly privileged scaffold in medicinal chemistry, serving as critical building blocks for a vast array of therapeutics. Among these, 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid offers a unique combination of steric, electronic, and lipophilic properties. This technical guide provides an in-depth analysis of its physicochemical profile, its mechanistic utility in targeting complex biological pathways (such as PLD1 and GPR17), and field-proven synthetic protocols for its derivatization.

Physicochemical Profiling & Structural Rationale

The precise arrangement of functional groups on the indole core dictates its pharmacokinetics and target engagement. Understanding these parameters is essential for downstream Structure-Activity Relationship (SAR) campaigns.

Table 1: Physicochemical Properties of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

| Property | Value | Structural Significance |

| CAS Number | 1228747-85-0[1] | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C13H15NO4[1] | Ensures compliance with Lipinski's Rule of 5 for downstream derivatives. |

| Molecular Weight | 249.26 g/mol [1] | Low molecular weight allows for extensive functionalization without exceeding 500 Da. |

| LogP (Calculated) | ~2.37[1] | The N-ethyl group enhances lipophilicity, improving cell membrane permeability. |

| Topological Polar Surface Area | 60.69 Ų[1] | Optimal for oral bioavailability; allows crossing of the blood-brain barrier if required. |

| H-Bond Donors / Acceptors | 1 / 4[1] | The 4,5-dimethoxy groups provide localized H-bond acceptors, while the acid acts as the sole donor. |

Structural Causality in Drug Design:

-

N-Ethyl Substitution: Alkylation of the indole nitrogen removes a hydrogen bond donor, which can increase target selectivity and prevent non-specific binding. It also increases the overall lipophilicity of the scaffold, aiding in intracellular target engagement.

-

4,5-Dimethoxy Groups: These act as strong electron-donating groups (EDGs), increasing the electron density of the indole π-system. This enhances cation-π interactions with basic residues (e.g., Arginine, Lysine) in receptor pockets. Furthermore, the methoxy oxygens serve as critical hydrogen bond acceptors [2].

-

2-Carboxylic Acid: A classic bioisostere anchor. In physiological pH, it exists as a carboxylate anion, forming robust salt bridges with target proteins.

Mechanistic Utility: The Indole Scaffold in Target Engagement

Indole derivatives are ubiquitous in drug discovery due to their ability to mimic endogenous neurotransmitters and modulate diverse signaling pathways [2].

Application 1: Phospholipase D (PLD) Inhibition in Oncology Recent advancements have identified indole-2-carboxylic acid derivatives as potent inhibitors of Phospholipase D1 (PLD1), an enzyme implicated in tumor cell proliferation and immune evasion [3]. By converting the 2-carboxylic acid into an amide, researchers can synthesize libraries of PLD1 inhibitors that suppress the mTOR/AKT signaling cascade.

Mechanism of action for indole-based PLD1 inhibitors in modulating tumor proliferation.

Application 2: GPR17 Agonism for Glioblastoma Indole-2-carboxylic acids are also foundational in developing agonists for G Protein-Coupled Receptor 17 (GPR17). Structural studies indicate that the carboxylic acid forms a critical hydrogen bond/salt bridge with the Arg87 residue of GPR17, while substitutions at the 4- and 6-positions dictate the binding affinity [4].

Synthetic Methodologies: Derivatization Protocols

To leverage this compound in SAR campaigns, the most common modification is the amidation of the 2-carboxylic acid to generate active pharmaceutical ingredients [3].

Standard amidation workflow for derivatizing indole-2-carboxylic acid building blocks.

Standard Operating Procedure: HATU-Mediated Amidation

-

Objective: Synthesize an amide derivative for biological screening.

-

Rationale: Direct coupling of sterically hindered indole-2-carboxylic acids requires highly efficient coupling reagents. We mandate the use of HATU over traditional EDC/HOBt. The electron-rich nature of the 4,5-dimethoxy indole stabilizes the intermediate, but steric hindrance from the N-ethyl group necessitates a highly reactive uronium coupling agent to drive active ester formation.

Step-by-Step Protocol:

-

Preparation of the Active Ester:

-

Dissolve 1.0 eq (249.26 mg, 1.0 mmol) of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

-

Self-Validation Check: Ensure the solution is completely clear; trace moisture will hydrolyze the highly reactive HOAt-active ester.

-

Add 1.2 eq of HATU (456 mg, 1.2 mmol) followed by 3.0 eq of DIPEA (522 µL, 3.0 mmol). DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing with the amine.

-

Stir at room temperature for exactly 15 minutes. Causality: This pre-activation time is critical to ensure complete conversion to the active ester before the nucleophile is introduced.

-

-

Nucleophilic Acyl Substitution:

-

Add 1.2 eq of the desired primary or secondary amine dropwise.

-

Stir at room temperature for 2–4 hours.

-

Self-Validation Check: Monitor via LC-MS. The disappearance of the starting material mass (m/z 250.1 [M+H]+) confirms reaction completion.

-

-

Workup and Purification:

-

Quench with 15 mL of saturated aqueous NaHCO₃.

-

Extract with Ethyl Acetate (3 x 15 mL). The lipophilic N-ethyl group ensures favorable partitioning into the organic layer.

-

Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF.

-

Dry over anhydrous Na₂SO₄, concentrate, and purify via preparative HPLC.

-

Preclinical Evaluation: Metabolic Stability

Once derivatives are synthesized, their viability as drug candidates must be assessed. The methoxy groups at positions 4 and 5 are potential liabilities for O-demethylation by hepatic Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).

In Vitro Microsomal Stability Assay Protocol:

-

Incubation: Incubate 1 µM of the purified indole derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system in potassium phosphate buffer (pH 7.4) at 37°C [3].

-

Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., chlorpropamide) to precipitate proteins [3].

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

) and half-life (

Conclusion

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is a highly versatile and structurally optimized building block. Its unique physicochemical properties—driven by N-alkylation and electron-donating methoxy groups—make it an ideal starting point for developing targeted therapeutics against complex oncology and neurology targets. By employing rigorous, self-validating synthetic protocols and proactive metabolic screening, drug development professionals can rapidly translate this scaffold into high-value clinical candidates.

References

-

[1] Title: 1228747-85-0 | 1-Ethyl-4,5-dimethoxy-1h-indole-2-carboxylic acid | ChemScene Source: chemscene.com URL:

-

[3] Title: Development and Evaluation of Indole-Based Phospholipase D Inhibitors for Lung Cancer Immunotherapy Source: nih.gov URL:

-

[2] Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications Source: nih.gov URL:

-

[4] Title: Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment Source: acs.org URL:

Sources

- 1. chemscene.com [chemscene.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Evaluation of Indole-Based Phospholipase D Inhibitors for Lung Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Monograph: Biological Activity of Dimethoxyindole Carboxylic Acid Derivatives

Executive Summary: The Indole-2-Carboxylate Scaffold[1]

In the landscape of heterocyclic medicinal chemistry, 5,6-dimethoxyindole-2-carboxylic acid (DMICA) represents a critical "privileged scaffold." It serves as the metabolically stable, lipophilic surrogate for 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key intermediate in eumelanin biosynthesis. While DHICA itself is prone to rapid oxidative polymerization, the dimethoxy derivatives provide the chemical stability required for drug development while retaining the planar, electron-rich indole geometry essential for intercalating into DNA or binding hydrophobic enzyme pockets.

This guide analyzes the biological activity of DMICA derivatives across three primary therapeutic domains: Antiviral (HIV-1 Integrase inhibition) , Oncology (Tubulin/EGFR targeting) , and Inflammation (COX-2 selectivity) .

Chemical Space & Structure-Activity Relationship (SAR)

The biological efficacy of DMICA derivatives is governed by the electronic and steric properties of the indole core. The 5,6-dimethoxy substitution pattern is not merely decorative; it significantly alters the electron density of the indole ring, enhancing π-π stacking interactions with aromatic residues in protein binding sites (e.g., Tyr, Phe, Trp).

SAR Analysis Diagram

The following diagram details the functional impact of specific structural modifications on the DMICA scaffold.

Figure 1: Structural dissection of the 5,6-dimethoxyindole-2-carboxylic acid scaffold highlighting pharmacophoric elements.

Therapeutic Domain A: Antiviral Activity (HIV-1 Integrase)

The most authoritative application of indole-2-carboxylic acid derivatives lies in the inhibition of HIV-1 Integrase (IN) . This enzyme is responsible for inserting the viral DNA into the host genome, a process dependent on a divalent metal cofactor (Mg²⁺ or Mn²⁺).

Mechanism of Action

DMICA derivatives function as Integrase Strand Transfer Inhibitors (INSTIs) . The biochemical logic is twofold:

-

Metal Chelation: The triad of the indole nitrogen (N1) and the C2-carboxylic acid oxygen atoms forms a coordinate bond with the Mg²⁺ ions in the IN active site (specifically interacting with residues Asp64, Asp116, and Glu152).

-

Hydrophobic Anchoring: The 5,6-dimethoxy benzyl ring engages in π-π stacking with the viral DNA base pairs or the hydrophobic pocket formed by Pro145 and Gln148.

Quantitative Data Summary

The following table summarizes the potency of key derivatives cited in the literature [1][2].

| Compound ID | R-Group (Amide Linker) | Target | IC₅₀ (µM) | Mechanism Note |

| DMICA-1 | -OH (Free Acid) | HIV-1 IN | 8.5 ± 1.2 | Weak chelation; poor cell permeability. |

| DMICA-7a | -NH-Phenethyl | HIV-1 IN | 2.3 ± 0.4 | Enhanced hydrophobic pocket binding. |

| DMICA-12 | -NH-(CH₂)₂-Morpholine | HIV-1 IN | 3.1 ± 0.5 | Improved solubility and cellular uptake. |

| Ref (Raltegravir) | N/A | HIV-1 IN | 0.03 | Clinical Standard (Control). |

Therapeutic Domain B: Oncology (Antiproliferative)

In oncology, the 5,6-dimethoxyindole core is frequently utilized to target Tubulin polymerization and EGFR (Epidermal Growth Factor Receptor) kinases.

Tubulin Targeting

Derivatives where the carboxylic acid is converted to a hydrazide or chalcone linker show potent inhibition of tubulin polymerization. The 5,6-dimethoxy motif mimics the structure of colchicine , binding to the colchicine-binding site of tubulin and arresting the cell cycle at the G2/M phase [3].

Experimental Protocol: Tubulin Polymerization Assay

To validate this mechanism, the following fluorescence-based protocol is recommended.

Reagents: Purified tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter), Test Compound (DMICA derivative). Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Preparation: Dilute purified tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Baseline: Transfer 100 µL of tubulin solution to a 96-well UV-transparent plate pre-warmed to 37°C.

-

Treatment: Add 1 µL of DMICA derivative (dissolved in DMSO) to achieve final concentrations of 1, 5, and 10 µM. Include a Paclitaxel (stabilizer) and Colchicine (destabilizer) control.

-

Measurement: Monitor absorbance at 340 nm (turbidity) or fluorescence (if using DAPI reporter) every 30 seconds for 60 minutes at 37°C.

-

Validation: A decrease in Vmax compared to vehicle control indicates inhibition of polymerization.

Therapeutic Domain C: Anti-Inflammatory (COX-2)

Indomethacin, a classic NSAID, is an indole-3-acetic acid derivative. However, indole-2-carboxylic acid derivatives have shown a superior safety profile by selectively inhibiting COX-2 over COX-1, thereby reducing gastrointestinal toxicity [4].

Pathway Diagram: COX-2 Selective Inhibition

The following diagram illustrates how DMICA derivatives intervene in the arachidonic acid cascade.

Figure 2: Selective inhibition mechanism of DMICA derivatives in the arachidonic acid inflammatory cascade.

Synthetic Methodology

To access these biological activities, a robust synthetic route is required. The Hemetsberger-Knittel synthesis is preferred over the Fischer indole synthesis for 5,6-dimethoxy derivatives due to higher yields and milder conditions.

Core Synthesis Protocol

Reaction: Condensation of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl isocyanoacetate.

-

Step A (Condensation): Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.2 eq) in anhydrous THF.

-

Step B (Base Catalysis): Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at 0°C. Stir for 4 hours.

-

Step C (Cyclization): The resulting acrylate intermediate is dissolved in DMF and treated with CuI (0.1 eq) and K₂CO₃ at 80°C for 12 hours.

-

Step D (Saponification): Treat the ethyl ester with LiOH in THF/H₂O (3:1) to yield the free 5,6-dimethoxyindole-2-carboxylic acid .

Validation Point: The appearance of a singlet at ~13.0 ppm (COOH) and ~11.5 ppm (NH) in ¹H-NMR (DMSO-d₆) confirms the product.

References

-

Sechi, M., et al. (2004).[1] "Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors." Antiviral Chemistry & Chemotherapy.

-

Zhao, X., et al. (2014). "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives." Acta Pharmaceutica Sinica B.

-

Mirzaei, S., et al. (2022).[2] "Synthesis and Anticancer Activity of Indole-Functionalized Derivatives." Molecules.

-

Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry.

-

BenchChem Application Note. (2025). "Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid."

Sources

The Therapeutic Potential of 1-Ethyl-Substituted Indole Scaffolds: A Technical Whitepaper

Executive Summary

The indole ring system is universally recognized as a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics[1]. While modifications at the C2, C3, and C5 positions have been exhaustively documented, the strategic alkylation of the indole nitrogen (N1)—specifically via 1-ethyl substitution —has recently emerged as a powerful tool for modulating pharmacokinetic and pharmacodynamic profiles. This whitepaper provides an in-depth technical analysis of 1-ethyl-1H-indole derivatives, exploring their mechanistic rationale, quantitative pharmacological efficacy, signaling pathway engagement, and validated synthetic methodologies.

Mechanistic Rationale: The Role of N-Ethylation in Drug Design

From the perspective of a Senior Application Scientist, the decision to substitute the N-H bond of an indole core with an ethyl group is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) goals[1]:

-

Lipophilicity and Membrane Permeability: The unsubstituted indole N-H acts as a hydrogen bond donor. Alkylating this position removes the donor capacity, increasing the molecule's overall lipophilicity (LogP). This modification directly enhances passive diffusion across lipid bilayers, a critical factor for targeting intracellular proteins or crossing the blood-brain barrier.

-

Steric Tuning for Target Engagement: Unlike a methyl group, an ethyl substituent provides a specific degree of steric bulk and conformational flexibility. This allows the scaffold to optimally occupy hydrophobic pockets within target receptors (such as the Estrogen Receptor alpha), locking the molecule into a bioactive conformation[2].

-

Metabolic Stability: The free N-H of an indole is a prime target for Phase II metabolism, specifically N-glucuronidation. By masking this site with an ethyl group, the metabolic clearance rate is significantly reduced, thereby extending the drug's pharmacokinetic half-life.

Pharmacological Landscape & Quantitative Efficacy

Recent drug discovery campaigns have demonstrated that 1-ethylindole derivatives exhibit potent biological activities, particularly in oncology and infectious diseases. The integration of the 1-ethyl moiety has yielded compounds with high selectivity indices against various cancer cell lines[3],[4].

Below is a consolidated dataset of quantitative SAR findings for prominent 1-ethyl-substituted indoles:

| Compound | Biological Target / Cell Line | Efficacy (IC50/EC50) | Key Mechanism |

| 1-Ethyl-3-(furan-2-yl)-2-phenyl-1H-indole | LnCap (Prostate Cancer) | 38.73 μM | Apoptosis Induction[3] |

| 1-Ethyl-3-(furan-2-yl)-2-phenyl-1H-indole | HepG2 (Liver Cancer) | 70.02 μM | Apoptosis Induction[3] |

| 1-Ethyl-3-(furan-2-yl)-2-phenyl-1H-indole | Caco-2 (Colon Cancer) | 86.98 μM | Apoptosis Induction[3] |

| 3-Bromo-1-ethyl-1H-indole (BEI) | GST Isozymes | Potent Inhibition | Oxidative Stress Modulation[4] |

| Indole-modified Tamoxifen (Z,Z-35a) | MCF-7 (Breast Cancer) | High Potency | Caspase-8 Activation[2] |

Signaling Pathways & Target Engagement

The therapeutic efficacy of 1-ethylindole derivatives is largely driven by their ability to modulate specific intracellular signaling cascades.

Caspase-8 Dependent Apoptosis

Modulation of existing drugs, such as tamoxifen, by replacing the C-phenyl ring with a 1-ethyl-1H-indole scaffold has yielded highly potent anticancer agents[2]. These derivatives competitively bind to Estrogen Receptor (ER) alpha, suppressing ER-associated gene transcription. Furthermore, they induce a specific increase in Caspase-8 activity in MCF-7 breast cancer cells, triggering a robust proteolytic cascade that culminates in cellular demise[2].

Caspase-8 dependent apoptotic signaling pathway induced by 1-ethylindole tamoxifen derivatives.

Glutathione S-Transferase (GST) Inhibition

Compounds such as 3-Bromo-1-ethyl-1H-indole (BEI) have demonstrated promising inhibitory effects on GST isozymes[4]. By inhibiting GST, BEI disrupts the cancer cell's ability to detoxify electrophilic compounds and manage oxidative stress, sensitizing the tumor to endogenous reactive oxygen species (ROS) and subsequent apoptosis[4].

Synthetic Methodologies: N-Ethylation Protocol

To harness the therapeutic potential of 1-ethylindoles, a robust, high-yielding synthetic workflow is required. The following protocol details the standard

Step-by-Step Workflow

Reagents: Indole starting material, Sodium Hydride (NaH, 60% dispersion in mineral oil), Ethyl Iodide, anhydrous N,N-Dimethylformamide (DMF).

-

Preparation & Atmosphere Control: Flame-dry all glassware and purge with inert argon. Dissolve the indole derivative in anhydrous DMF.

-

Causality: DMF is a polar aprotic solvent that excellently solvates the reactants and stabilizes the transition state of the subsequent

reaction without hydrogen-bonding to the nucleophile. Argon prevents moisture from quenching the NaH.

-

-

Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Add NaH portion-wise.

-

Causality: Cooling controls the exothermic nature of the acid-base reaction. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, evolving

gas and forming a highly reactive, localized indolide anion.

-

-

Electrophilic Alkylation: Once

evolution ceases, add ethyl iodide dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.-

Causality: Ethyl iodide is an ideal primary alkyl halide for

reactions; the large, polarizable iodine atom acts as an excellent leaving group, facilitating rapid nucleophilic attack by the indolide anion.

-

-

Quenching & Extraction: Quench the reaction carefully with saturated aqueous

, then extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF.

Step-by-step synthetic workflow for the N-ethylation of the indole scaffold via SN2 mechanism.

Self-Validation & Analytical Confirmation

A scientifically rigorous protocol must be self-validating. To confirm the success of the N-ethylation:

-

TLC Monitoring: The resulting 1-ethyl-1H-indole will exhibit a significantly higher

value compared to the starting material due to the loss of the polar, hydrogen-bonding N-H group. -

H NMR Spectroscopy: The definitive proof of successful alkylation is the complete disappearance of the broad N-H singlet (typically found between 8.0–11.0 ppm) and the emergence of a distinct ethyl signature: a quartet integrating to 2 protons at ~4.1 ppm (

Conclusion

The 1-ethyl-substituted indole scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By strategically masking the indole nitrogen, researchers can finely tune lipophilicity, enhance metabolic stability, and drive selective target engagement across complex biological pathways such as Caspase-8 mediated apoptosis and GST inhibition. As synthetic methodologies become increasingly streamlined, the 1-ethylindole core will continue to serve as a foundational building block for next-generation therapeutics.

References

-

Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents. Journal of Molecular Structure. Available at: [Link]

-

Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Anti-Cancer Agents in Medicinal Chemistry (Bentham Science). Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

4,5-Dimethoxyindole Derivatives: Synthetic Architectures and Therapeutic Targets

The following technical guide details the chemistry, pharmacology, and experimental applications of 4,5-dimethoxyindole derivatives.

Executive Summary

The 4,5-dimethoxyindole scaffold represents a structurally distinct and synthetically challenging pharmacophore in medicinal chemistry. Unlike its ubiquitous isomer, 5,6-dimethoxyindole (found in melanin precursors), the 4,5-dimethoxy substitution pattern creates a unique steric and electronic environment around the indole N1-C3 cleft. This specific architecture is the obligate core of the makaluvamine class of marine alkaloids—potent Topoisomerase II inhibitors—and serves as a hybrid scaffold bridging the pharmacology of psilocin (4-substituted) and melatonin (5-substituted) in CNS drug discovery. This guide analyzes the synthesis, structure-activity relationships (SAR), and experimental protocols for leveraging this moiety in oncology and neuropharmacology.

Part 1: Chemical Space & Synthesis

Accessing the 4,5-dimethoxyindole core is non-trivial due to the directing effects of methoxy substituents on the benzene ring. Standard Fischer indole synthesis often fails or yields regioisomeric mixtures unless specific precursors are used.

The Regioselectivity Challenge

In a standard cyclization (e.g., Fischer or Batcho-Leimgruber), the precursor determines the substitution pattern.

-

Target: 4,5-dimethoxyindole.

-

Required Precursor Logic: The benzene ring must have methoxy groups at positions that map to C4 and C5 of the final indole.

-

The Solution: The Hemetsberger-Knittel Synthesis using 2,3-dimethoxybenzaldehyde is the most reliable route.

-

Mechanism:[1][2][3][4][5] Condensation with ethyl azidoacetate followed by thermolysis.[6]

-

Regiochemistry: The nitrene intermediate attacks the unhindered ortho position (C6 of the benzaldehyde), which becomes C7 of the indole. The carbon bearing the aldehyde (C1) becomes the bridgehead C3a. Consequently, the methoxy group at C2 (adjacent to the bridgehead) becomes C4 , and the methoxy at C3 becomes C5 .

-

Synthetic Pathway Visualization

The following diagram illustrates the Hemetsberger route to the 4,5-dimethoxy core and its divergence into Makaluvamine analogs.

Caption: Figure 1. Hemetsberger-Knittel synthesis pathway for 4,5-dimethoxyindole, demonstrating the regiochemical logic starting from 2,3-dimethoxybenzaldehyde.

Part 2: Pharmacological Profiles

Oncology: The Makaluvamine Connection

The primary medicinal application of the 4,5-dimethoxyindole moiety is in the synthesis of pyrroloiminoquinone alkaloids , specifically the makaluvamines (A-V).[4]

-

Mechanism of Action: These compounds act as potent Topoisomerase II poisons . They intercalate into DNA and stabilize the cleavage complex, leading to double-strand breaks and apoptosis.

-

Role of 4,5-Dimethoxy: The 4,5-substitution pattern is critical for the formation of the p-quinone imine system required for bioactivation. The C4-methoxy group is often oxidized or displaced during the formation of the tricyclic pyrrolo[4,3,2-de]quinoline core.

-

Potency: Makaluvamine analogs exhibit cytotoxicity in the nanomolar range against HCT-116 (colon) and PANC-1 (pancreatic) cancer cell lines.

CNS Activity: The Tryptamine Hybrid

In neuropharmacology, 4,5-dimethoxytryptamine derivatives occupy a unique "hybrid" space between two major psychedelic/neuroregulatory classes:

-

4-Substituted Tryptamines: (e.g., Psilocin) Known for 5-HT2A agonism and high metabolic stability.

-

5-Substituted Tryptamines: (e.g., Melatonin, 5-MeO-DMT) Known for high affinity to 5-HT1A and 5-HT2 receptors.

-

4,5-Dimethoxy Profile: Preliminary binding studies suggest these derivatives maintain high affinity for 5-HT2A but with altered metabolic profiles due to steric shielding of the C4 position, potentially reducing MAO-A degradation rates compared to simple 5-methoxy analogs.

Quantitative Data Summary

| Compound Class | Primary Target | Key Activity Metric | Mechanism |

| Makaluvamine A | Topoisomerase II | IC50: 1.2 µM (KB cells) | DNA Intercalation / Cleavage Complex Stabilization |

| Makaluvamine F | Topoisomerase II | IC50: 0.17 µM (HCT-116) | Potent cytotoxicity; contains thioaminal linkage |

| 4,5-Dimethoxytryptamine | 5-HT2A Receptor | Ki: ~50-100 nM (Est.) | Partial Agonist (Psychoactive potential) |

| 6-Sub-1-(3,4,5-triOMe-phenyl) | Tubulin | IC50: 2.9 µM (MCF-7) | Microtubule Destabilization (Colchicine site) |

Part 3: Structure-Activity Relationship (SAR) Logic

The biological activity of 4,5-dimethoxyindole derivatives is governed by strict steric and electronic rules.

Caption: Figure 2. SAR map detailing the functional roles of substitution sites on the 4,5-dimethoxyindole scaffold.

Part 4: Experimental Protocols

Synthesis of 4,5-Dimethoxyindole-2-carboxylate (Hemetsberger Method)

Objective: To synthesize the core scaffold from 2,3-dimethoxybenzaldehyde.

Reagents:

-

2,3-Dimethoxybenzaldehyde (10 mmol)

-

Ethyl azidoacetate (40 mmol)

-

Sodium ethoxide (40 mmol) in Ethanol

-

Xylene (High boiling solvent for thermolysis)

Protocol:

-

Condensation: To a solution of sodium ethoxide in dry ethanol at -10°C, add a mixture of 2,3-dimethoxybenzaldehyde and ethyl azidoacetate dropwise over 1 hour. Stir at 0°C for 4 hours.

-

Workup: Pour into ice water, acidify with dilute HCl. Extract the yellow precipitate (ethyl

-azido-2,3-dimethoxycinnamate). Recrystallize from ethanol. -

Thermolysis (Cyclization): Dissolve the cinnamate in boiling xylene (approx. 140°C). Reflux for 2 hours. Monitor nitrogen evolution.[2]

-

Isolation: Cool the solution. The indole ester often crystallizes upon cooling or can be precipitated by adding hexane. Filter and wash with cold benzene/hexane.

-

Validation: 1H NMR should show the absence of the vinyl proton and the appearance of the indole NH (broad singlet ~9-10 ppm) and C3-H (doublet or singlet ~7 ppm).

Topoisomerase II Relaxation Assay (Bioassay)

Objective: To evaluate the inhibitory potential of 4,5-dimethoxyindole derivatives (e.g., Makaluvamine analogs) on human Topo II

Materials:

-

pBR322 plasmid DNA (supercoiled)

-

Recombinant Human Topoisomerase II

-

Assay Buffer (Tris-HCl, ATP, MgCl2, KCl, DTT)

-

Reference compound: Etoposide

Workflow:

-

Incubation: Mix 200 ng of pBR322 DNA with 1 unit of Topo II

in assay buffer. -

Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Keep DMSO concentration <1%.

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with SDS/Proteinase K.

-

Analysis: Run samples on a 1% agarose gel with ethidium bromide.

-

Quantification: Visualize supercoiled vs. relaxed (nicked/linear) DNA bands. Active compounds will prevent the formation of relaxed DNA or trap the linear form (cleavage complex).

References

-

Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von

-Azidoacrylestern. Monatshefte für Chemie. Link -

Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Wang, H., et al. (2017). Total Synthesis of Makaluvamines and Their Analogs. Marine Drugs. Link

-

Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

-

Casapullo, A., et al. (1999). Makaluvamines, Marine Alkaloids as Topoisomerase II Inhibitors.[5] Journal of Natural Products. Link

Sources

- 1. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 4. De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Determining the Solubility Profile of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid in DMSO

Introduction: The Critical Role of DMSO Solubility in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful and widely utilized aprotic solvent in the realm of drug discovery and development.[1][2][3][4] Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an indispensable vehicle for the preparation of stock solutions for high-throughput screening (HTS) and various in vitro biological assays.[5][6] However, the seemingly straightforward process of dissolving a compound in DMSO is a critical step that can significantly impact the quality and reproducibility of experimental data. A thorough understanding of the solubility profile of a novel compound, such as 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid, in DMSO is paramount for its successful progression through the drug discovery pipeline.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in DMSO. Moving beyond a simple procedural outline, this document delves into the underlying scientific principles, explains the rationale behind experimental choices, and offers field-proven insights to ensure the generation of robust and reliable solubility data.

I. Physicochemical Properties and Predicted Solubility of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid

Table 1: Physicochemical Properties of Structurally Related Indole Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Topological Polar Surface Area (TPSA) |

| 1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid | C₁₂H₁₃NO₃ | 219.24 | 2.368 | 51.46 |

| 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid | C₁₃H₁₅NO₄ | 249.26 | 2.3766 | 60.69 |

Data sourced from chemical supplier databases.[7][8]

The presence of the carboxylic acid moiety suggests that the pH of the final aqueous solution, after dilution from a DMSO stock, will be a critical factor influencing its aqueous solubility.[9] The LogP values suggest a moderate lipophilicity, which is often a desirable trait for drug candidates.

II. The Dichotomy of Solubility: Kinetic vs. Thermodynamic

A crucial concept in solubility science is the distinction between kinetic and thermodynamic solubility.[10][11][12][13][14] Failing to appreciate this difference can lead to misleading results and poor decision-making in lead optimization.

-

Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound.[13][14] This measurement is of high importance in later stages of drug development.[14]

-

Kinetic Solubility , on the other hand, is a measure of the concentration of a compound that can be achieved by rapidly dissolving it in a solvent, often from a concentrated DMSO stock, and observing for precipitation over a shorter timeframe.[11][12][14] This value is often higher than the thermodynamic solubility because the compound may initially form a supersaturated solution or precipitate as a less stable, amorphous solid.[10][12] Kinetic solubility is a more practical measure for high-throughput screening applications.[11][14]

III. Experimental Protocols for Determining the Solubility Profile

The following sections provide detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in DMSO.

A. Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[15][16]

Principle: An excess amount of the solid compound is equilibrated with DMSO over an extended period. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Materials and Equipment:

-

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (solid)

-

Anhydrous, high-purity DMSO[1]

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

High-speed microcentrifuge

-

Calibrated analytical balance

-

Micropipettes and sterile, nuclease-free pipette tips

-

Sterile microcentrifuge tubes (e.g., 2 mL)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Appropriate mobile phase for HPLC analysis

Protocol:

-

Preparation of a Supersaturated Suspension:

-

Accurately weigh approximately 5-10 mg of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid into a 2 mL microcentrifuge tube.[1]

-

Add a defined volume of DMSO (e.g., 500 µL) to the tube.

-

Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and to break up any aggregates.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[1]

-

-

Sample Preparation for Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification by HPLC:

-

Prepare a standard curve of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid of known concentrations in DMSO.

-

Analyze the diluted supernatant and the standards by HPLC.

-

Determine the concentration of the compound in the supernatant by interpolating from the standard curve.

-

Back-calculate the original concentration in the undiluted supernatant to determine the thermodynamic solubility.

-

B. Kinetic Solubility Determination (High-Throughput Method)

This method is designed for rapid assessment of solubility and is well-suited for early-stage drug discovery where a large number of compounds need to be evaluated.[17]

Principle: A concentrated DMSO stock solution of the compound is diluted into an aqueous buffer, and the formation of a precipitate is monitored over a shorter time frame, typically by light scattering (nephelometry) or UV-Vis spectroscopy after filtration.[17]

Materials and Equipment:

-

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

-

Anhydrous, high-purity DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well microtiter plates (clear for UV-Vis, black for nephelometry)

-

Plate reader with nephelometry or UV-Vis capabilities

-

Filtration apparatus for 96-well plates (for direct UV method)

-

Multichannel pipettes

-

Incubator

Protocol:

-

Preparation of High-Concentration Stock Solution:

-

Assay Plate Preparation:

-

Addition of Aqueous Buffer and Incubation:

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration and a consistent final DMSO concentration (typically ≤1-2%).[15][18]

-

Mix the contents of the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).[15][17]

-

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[17]

-

Direct UV Assay with Filtration: Filter the contents of the wells to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is then determined by comparing the absorbance to a standard curve.[17]

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration of the compound that does not result in significant precipitation under the assay conditions.

-

IV. Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 2: Hypothetical Solubility Profile of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid

| Parameter | Solvent | Temperature (°C) | Solubility | Method |

| Thermodynamic Solubility | DMSO | 25 | > 100 mg/mL (Hypothetical) | Shake-Flask |

| Kinetic Solubility | PBS (pH 7.4) with 1% DMSO | 25 | 75 µM (Hypothetical) | Nephelometry |

Interpretation of Results:

-

The high hypothetical thermodynamic solubility in pure DMSO suggests that preparing concentrated stock solutions should be feasible.

-

The lower hypothetical kinetic solubility in an aqueous buffer highlights the potential for precipitation upon dilution, a critical consideration for designing biological assays. The final concentration of the compound in any aqueous-based assay should be kept well below this kinetic solubility limit to avoid compound precipitation and subsequent data artifacts.

V. Best Practices for the Preparation and Storage of DMSO Stock Solutions

To ensure the integrity and longevity of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid stock solutions, the following best practices should be adhered to:

-

Use High-Purity, Anhydrous DMSO: Water contamination in DMSO can significantly reduce the solubility of certain compounds and can lead to degradation over time.[19]

-

Accurate Weighing and Volume Dispensing: Use calibrated analytical balances and pipettes to ensure the accuracy of the final stock solution concentration.[2]

-

Ensure Complete Dissolution: Visually inspect the solution to confirm that no solid particles remain. Gentle warming (not exceeding 37°C) or sonication can be employed to aid dissolution, but the thermal stability of the compound should be considered.[2]

-

Aliquoting and Storage: Store the stock solution in small, single-use aliquots in tightly sealed, light-protected vials at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]

-

Proper Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[2]

-

Safety Precautions: Always handle DMSO and the test compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, as DMSO can facilitate the absorption of substances through the skin.[2][20]

VI. Conclusion

A comprehensive understanding of the solubility profile of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in DMSO is not merely a preliminary step but a foundational element for its successful evaluation as a potential drug candidate. By diligently applying the principles and protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This, in turn, will enable the design of robust and reproducible downstream assays, ultimately facilitating informed decision-making throughout the drug discovery and development process.

References

- Ovid.

-

PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

PubMed. Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

MilliporeSigma. MultiScreen Solubility Filter Plate. [Link]

-

LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

-

ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

-

PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

General Lab Techniques Forum. Making a stock solution for my drug using DMSO. [Link]

-

ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

ResearchGate. How to do proper DMSO control for cell culture drug treatments?. [Link]

-

Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. [Link]

-

MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

ResearchGate. (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. [Link]

-

PubMed. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

-

ResearchGate. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. chemscene.com [chemscene.com]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. ovid.com [ovid.com]

- 11. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 19. ziath.com [ziath.com]

- 20. lifetein.com [lifetein.com]

indole-2-carboxylic acid analogs for medicinal chemistry research

An In-Depth Technical Guide to Indole-2-Carboxylic Acid Analogs in Medicinal Chemistry

Executive Overview

In the realm of rational drug design, the indole-2-carboxylic acid (I2CA) core is recognized as a "privileged scaffold." Characterized by a rigid, planar bicyclic framework, a hydrogen-bond donating pyrrole nitrogen, and a readily functionalizable C2-carboxylate, this structural motif serves as a highly versatile pharmacophore. As a Senior Application Scientist, I have observed that the true power of the I2CA scaffold lies in its electronic and steric tunability. By systematically modifying the C3 through C7 positions, medicinal chemists can pivot the molecule's biological trajectory across entirely different therapeutic landscapes—from central nervous system (CNS) modulation to antiviral therapies.

This whitepaper deconstructs the mechanistic rationale, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols required to leverage I2CA analogs in advanced drug discovery.

Target Landscape & Mechanistic Rationale

The biological utility of I2CA derivatives is dictated by the spatial orientation of the C2-carboxylic acid and the electronic density of the indole ring. The scaffold primarily interacts with target proteins via metal chelation, hydrogen bonding, and

-

NMDA Receptor Antagonism (CNS Disorders): I2CA acts as a highly specific,1[1]. Mechanistically, the C2-carboxylate mimics the acid moiety of endogenous glycine, while the hydrophobic indole ring occupies an adjacent lipophilic pocket within the allosteric site. By competitively inhibiting glycine binding, I2CA completely blocks the conductance increase gated by NMDA, preventing excitotoxic neuronal death associated with stroke and epilepsy[1].

-

HIV-1 Integrase Strand Transfer Inhibition (Antiviral): In antiviral design, I2CA derivatives function as potent Integrase Strand Transfer Inhibitors (INSTIs). The mechanism relies on a2

2 within the active site of the viral integrase[2]. Furthermore, introducing a halogenated benzene ring at the C6 position enhances -

Orphan GPCR & Leukotriene Modulation (Inflammation/Asthma): The scaffold's plasticity extends to G-protein coupled receptors. Specific 3-(2-carboxyethyl) substitutions yield3[3], while 3-substituted

-unsaturated amide derivatives act as4[4], outperforming clinical standards like montelukast in chemotaxis assays.

Fig 1. Divergent pharmacological targeting of the I2CA scaffold via specific structural modifications.

Quantitative Structure-Activity Relationship (SAR) Profiling

To guide rational design, the following table synthesizes the quantitative binding affinities and functional activities of key I2CA derivatives across multiple biological targets.

| Compound / Derivative | Biological Target | Activity Metric | Key Structural Modification | Source |

| Indole-2-carboxylic acid | NMDA Receptor (Glycine site) | Unsubstituted core | [5] | |

| 5-Fluoro-I2CA | NMDA Receptor (Glycine site) | 5-Fluoro substitution | [5] | |

| Compound 17a | HIV-1 Integrase | C6 halogenated benzene | [2] | |

| Compound 20a | HIV-1 Integrase | C3 branch & C6 modification | [6] | |

| Compound 17k | CysLT1 Receptor | 3-substituted | [4] | |

| PSB-18422 | GPR17 Receptor | 4-fluoro-6-bromo substitution | [3] |

Synthetic Architecture & Scale-Up Dynamics

Synthesizing highly pure I2CA analogs requires strict control over reaction thermodynamics. A major vulnerability of the indole-2-carboxylic acid core is its susceptibility to thermal decarboxylation under acidic conditions. Therefore, late-stage 7 is the preferred scalable route, as it protects the carboxylate moiety during upstream halogenation or cross-coupling steps[7].

Fig 2. Self-validating scalable saponification workflow for 5-Bromo-1H-indole-2-carboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each physical and chemical manipulation is explicitly defined.

Protocol 1: Scalable Synthesis of 5-Bromo-1H-indole-2-carboxylic acid

Objective: High-yield ester hydrolysis while preventing thermal degradation.

-

Co-Solvent Dissolution: In a reaction vessel, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 183 mL methanol and 183 mL deionized water.

-

Causality: Methanol provides the necessary solvation energy for the hydrophobic organic ester, while water is required to dissolve the hydroxide base and drive the hydrolysis equilibrium[7].

-

-

Saponification: Add 31.25 g of 96% sodium hydroxide. Heat the mixture to reflux and maintain for exactly 30 minutes.

-

Causality: Base-catalyzed ester hydrolysis is irreversible. Refluxing provides the kinetic energy required to overcome the activation barrier associated with the sterically hindered C2 position of the indole ring[7].

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-

ester spot disappears entirely.

-

-

Controlled Cooling: Remove from heat and cool the mixture strictly to 40°C.

-

Causality: Indole-2-carboxylic acids are highly prone to decarboxylation at elevated temperatures in the presence of acid. Cooling prior to the next step is a critical preventative measure[7].

-

-

Acidification & Crystallization: Under vigorous stirring, slowly add a 10% hydrochloric acid solution until the pH reaches 3-4.

-

Causality: The acid protonates the soluble sodium carboxylate salt, forcing the free carboxylic acid to precipitate. Slow addition is critical; rapid acidification causes localized "hot spots" and traps impurities within fine, amorphous powders that clog filter paper[7].

-

-

Isolation: Filter the precipitate under vacuum, wash with five 100-mL portions of cold deionized water, and dry in a desiccator.

Protocol 2: Fischer Esterification for C3-Modified INSTI Precursors

Objective: Preparation of ethyl 3-bromo-1H-indole-2-carboxylate for downstream Buchwald–Hartwig cross-coupling.

-

Acid Catalysis: Dissolve 100 mg (0.42 mmol) of 3-Bromo-1H-indole-2-carboxylic acid in 10 mL anhydrous ethanol. Add 20 mg (0.21 mmol) concentrated sulfuric acid dropwise.

-

Causality: Sulfuric acid acts as a classical Fischer catalyst, protonating the carbonyl oxygen to increase its electrophilicity toward nucleophilic attack by ethanol[2].

-

-

Thermodynamic Drive: Stir the mixture at 80 °C for 2 hours.

-

Causality: Because esterification is an equilibrium process, utilizing ethanol as both the solvent and the reactant drives the reaction forward via Le Chatelier's principle[2].

-

-

Quenching & Partitioning: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (

). Extract three times with 30 mL of ethyl acetate.-

Causality:

neutralizes the -

Validation Checkpoint: Analyze the organic layer via HPLC; purity should exceed 96% before proceeding to palladium-catalyzed cross-coupling.

-

References

-

Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed / Science. 1

-

MedChemExpress. Indole-2-carboxylic acid | Lipid Peroxidation Inhibitor. 5

-

Zhang, R., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC / RSC Advances. 2

-

Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI / Molecules. 6

-

BenchChem Technical Support Center. Synthesis of 5-Bromo-1H-indole-2-carboxylic acid. 7

-

Fang, Y., et al. (2014). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC / J Med Chem. 4

-

Al-Hroub, H., et al. (2018). 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry / ACS. 3

Sources

- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

target identification for 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Target Identification Strategy for 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid

Executive Summary

Compound Profile: 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS: 1228747-85-0) constitutes a privileged scaffold in medicinal chemistry. The indole-2-carboxylic acid core is a known pharmacophore for diverse biological targets, including the glycine site of the NMDA receptor , HIV-1 integrase , and Tripeptidyl Peptidase II (TPP II) . The specific 4,5-dimethoxy substitution pattern is frequently associated with metabolic stability and enhanced affinity in peptidase inhibitors, while the N-ethyl group modulates lipophilicity and membrane permeability.

Objective: This technical guide provides a rigorous, step-by-step framework to identify and validate the primary biological target of this specific small molecule. Moving beyond generic screening, we integrate computational prediction, chemical proteomics, and biophysical validation into a cohesive workflow.

Phase 1: In Silico Profiling & Hypothesis Generation

Before wet-lab experimentation, we must narrow the search space using chemoinformatics. The structure of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid contains distinct electronic and steric features that map to specific binding pockets.

Structural Homology & Pharmacophore Mapping

-

NMDA Receptor (Glycine Site): The carboxylic acid at C2 mimics the carboxylate of glycine. The indole ring provides hydrophobic stacking interactions (Trp/Phe residues) within the ligand-binding domain (LBD).

-

TPP II Inhibition: Literature precedents (e.g., Rose et al., Ganellin et al.) identify 4,5-dimethoxyindole-2-carboxylic acid derivatives as potent inhibitors of Tripeptidyl Peptidase II (TPP II), an enzyme regulating satiety via Cholecystokinin (CCK) degradation.

-

HIV-1 Integrase: The C2-carboxylate and indole nitrogen (though alkylated here) can participate in metal chelation (

) at the active site.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Docking Workflow

Protocol:

-

Target Selection: Import crystal structures for NMDA (PDB: 1PBQ), TPP II (Homology models/PDB: 3KX6), and IDO1 (PDB: 6AZV).

-

Ligand Preparation: Generate 3D conformers of the target molecule. Critical Step: The carboxylic acid should be deprotonated (carboxylate) at physiological pH.

-

Docking: Use Glide (Schrödinger) or AutoDock Vina.

-

Success Metric: Binding energy < -8.0 kcal/mol and RMSD < 2.0 Å relative to co-crystallized native ligands.

-

Phase 2: Chemical Proteomics (Affinity Chromatography)

This is the "Gold Standard" for de novo target identification. We will synthesize a functionalized probe to pull down the target protein from cellular lysates.

Probe Design Strategy

The challenge is attaching a linker without destroying biological activity.

-

The "Safe" Handle: The C2-carboxylic acid is likely critical for binding (pharmacophore). Modifying it to an amide often kills activity for NMDA/Integrase but may be tolerated for TPP II if it mimics the peptide backbone.

-

Alternative Handle: The C3 position is unsubstituted. Electrophilic aromatic substitution can introduce a linker here.

-

Structure:

-

Warhead: 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid.

-

Linker: PEG-4 spacer (reduces steric hindrance).

-

Tag: Biotin (for Streptavidin pull-down) or Alkyne (for Click Chemistry).

-

Diagram: Probe Synthesis Logic

Caption: Decision tree for synthesizing an affinity probe based on Structure-Activity Relationship (SAR) data.

Experimental Protocol: Pull-Down Assay

-

Lysate Preparation: Lyse relevant cells (e.g., neuronal cells for NMDA, HeLa for general) in non-denaturing buffer (NP-40).

-

Incubation:

-

Sample A: Lysate + Biotin-Probe (10 µM).

-

Sample B (Competition Control): Lysate + Biotin-Probe (10 µM) + Free Compound (100 µM) .

-

Note: The competition control is critical. True targets will disappear in Sample B because the active site is blocked by the free drug.

-

-

Capture: Add Streptavidin-magnetic beads. Rotate 1h at 4°C.

-

Wash: High-salt wash (500mM NaCl) to remove non-specific binders.

-

Elution & Digestion: Elute with SDS-buffer, digest with Trypsin.

-

LC-MS/MS: Label-free quantification. Look for proteins significantly enriched in Sample A vs. Sample B.

Phase 3: Biophysical Validation (Target Engagement)

Once a candidate (e.g., TPP II) is identified, you must validate that the compound actually binds to it in a relevant environment.

Cellular Thermal Shift Assay (CETSA)

CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (

Protocol:

-

Treatment: Treat intact cells with the compound (10 µM) or DMSO for 1 hour.

-

Heating: Aliquot cells and heat to a gradient (40°C – 65°C).

-

Lysis: Lyse cells (freeze-thaw).

-

Separation: Centrifuge at 20,000 x g. Aggregated (unstable) proteins pellet; soluble (stable) proteins remain in supernatant.

-

Detection: Western Blot using antibodies specific to the candidate target (e.g., anti-TPP II).

-

Result: A shift in the aggregation curve (higher stability in treated samples) confirms direct physical binding.

Phase 4: Functional Pathway Analysis

If the target is TPP II (Tripeptidyl Peptidase II), the compound should modulate the Cholecystokinin (CCK) signaling pathway. TPP II inactivates CCK-8; therefore, inhibition should prolong CCK signaling.

Diagram: TPP II Signaling & Inhibition

Caption: Mechanism of action for TPP II inhibition. The compound prevents CCK-8 degradation, enhancing satiety signaling.[2]

Functional Assay: CCK-8 Protection

-

Reagents: Recombinant TPP II, CCK-8 peptide, HPLC.

-

Reaction: Incubate TPP II + CCK-8 ± Compound.

-

Readout: Monitor the disappearance of the CCK-8 peak via HPLC over time.

-

Expectation: The half-life of CCK-8 should increase significantly in the presence of the compound.

Summary of Data Presentation

| Experiment | Purpose | Key Control | Success Criteria |

| In Silico Docking | Prioritize targets (NMDA vs. TPP II) | Known ligands (e.g., Glycine) | Binding Energy < -8 kcal/mol |

| Affinity Pull-down | Identify physical binding partners | Competition with free compound | Protein enriched in Probe sample only |

| CETSA | Validate binding in intact cells | DMSO vehicle | |

| Functional Assay | Confirm biological consequence | Inactive analog | Dose-dependent IC50 |

References

-

Rose, C., et al. (1996). "Characterization of a specific inhibitor of tripeptidyl peptidase II." Nature, 380, 403. Link

-

Ganellin, C. R., et al. (2000). "Design and synthesis of inhibitors of tripeptidyl peptidase II." Journal of Medicinal Chemistry, 43(4), 664-674. Link

-

Hu, L., et al. (2020). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." Bioorganic Chemistry, 95, 103521. Link

-

Salituro, F. G., et al. (1992). "Indole-2-carboxylic acid derivatives as novel, potent, and selective glycine site NMDA receptor antagonists."[3] Journal of Medicinal Chemistry, 35(10), 1791-1799. Link

-

Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the regioselective synthesis of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid .

Executive Summary

The target molecule, 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid , represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the specific 4,5-dimethoxy substitution pattern confers unique electronic and steric properties.

Standard Fischer Indole synthesis often fails to yield the 4,5-dimethoxy isomer cleanly due to the preference for cyclization at the less hindered ortho-position (leading to 6,7- or 5,6-isomers). This protocol utilizes the Hemetsberger-Knittel Indole Synthesis , which guarantees regiocontrol through the use of 2,3-dimethoxybenzaldehyde as the starting material. The workflow proceeds via condensation with ethyl azidoacetate, thermolytic cyclization, N-alkylation, and controlled hydrolysis.

Retrosynthetic Logic

The strategy relies on the specific cyclization geometry of the vinyl nitrene intermediate. By anchoring the aldehyde at the C1 position of the benzene ring with methoxy groups at C2 and C3, cyclization is forced to the C6 position (the only available ortho-hydrogen). This creates the C3a-C7a bridge such that the C2-methoxy group maps directly to the C4-position of the indole.

Figure 1: Retrosynthetic analysis highlighting the Hemetsberger-Knittel route for regiocontrol.

Experimental Protocol

Stage 1: Formation of Ethyl 2-azido-3-(2,3-dimethoxyphenyl)acrylate

Objective: Condensation of the aldehyde with ethyl azidoacetate to form the vinyl azide precursor. Critical Mechanism: The reaction must be kept cold to prevent premature decomposition of the azide.

Reagents:

-

2,3-Dimethoxybenzaldehyde (1.0 eq)

-

Ethyl azidoacetate (1.5 eq) [Note: Handle with care; potentially explosive]

-

Sodium Ethoxide (NaOEt), 21% wt in EtOH (2.0 eq)

-

Solvent: Anhydrous Ethanol (EtOH)[1]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet. Cool to -10°C using an ice/salt bath.

-

Dissolution: Dissolve 2,3-dimethoxybenzaldehyde (10.0 g, 60 mmol) and ethyl azidoacetate (11.6 g, 90 mmol) in anhydrous EtOH (100 mL).

-